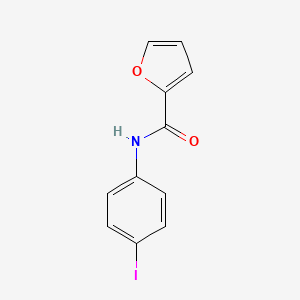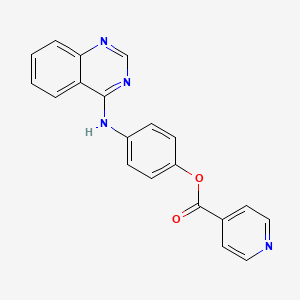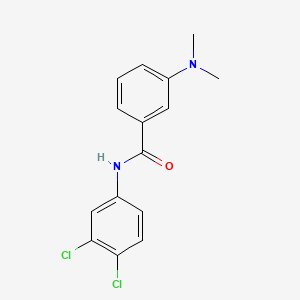![molecular formula C17H19N3O4 B5546184 methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate and related compounds involves multi-step reactions, starting with base materials such as formaldehyde and 2,2-dimethyl-1,3-propanediamine, leading to complex structures through processes like condensation, chlorination, and nucleophilic substitution. For instance, the compound was synthesized by a reaction of a mixture of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, demonstrating the intricate steps involved in its creation (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate is characterized by single crystal X-ray diffraction analysis, revealing complex interactions and arrangements within the compound. The crystal structure displays disorder within a methoxycarbonyl group and shows significant conjugations within the triazene moieties. The hexahydropyrimidine six-membered rings adopt a chair conformation, indicative of the compound's stable structure (Moser, Bertolasi, & Vaughan, 2005).
Scientific Research Applications
Herbicidal Activity
Research has shown that certain derivatives of methyl benzoate, similar in structure to methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate, exhibit significant herbicidal activity. For example, a study by Tamaru et al. (1997) described the synthesis and structure-activity relationships of compounds for herbicidal use against Barnyard grass in paddy rice, identifying methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate as an effective compound (Tamaru et al., 1997). Additionally, Jin and He (2011) synthesized and evaluated a series of dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoate derivatives for herbicidal activity, demonstrating potential for further study in this area (Jin & He, 2011).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds related to methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Applications in Polymer Science
The attachment of chromophores to a polymer chain, including derivatives of benzoate similar to methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate, has been studied for its impact on the twisted intramolecular charge-transfer state in solutions. Bajorek and Pa̧czkowski (1998) explored this in the context of fluorescence and absorption spectra, demonstrating significant effects on the charge distribution and emission properties (Bajorek & Pa̧czkowski, 1998).
Inhibition of Tubulin Polymerization
A study by Minegishi et al. (2015) on a series of indenopyrazoles synthesized from indanones identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a potent antiproliferative agent towards human cancer cells, likely due to its inhibition of tubulin polymerization (Minegishi et al., 2015).
Synthesis of Anticonvulsant Compounds
Edafiogho et al. (1992) synthesized a series of novel enaminones from cyclic beta-dicarbonyl precursors, condensed with morpholine and other amines, showing potent anticonvulsant activity with low neurotoxicity. This indicates potential applications in the development of treatments for seizure disorders (Edafiogho et al., 1992).
properties
IUPAC Name |
methyl 4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-11-15(19-17(18-12)20-7-9-23-10-8-20)24-14-5-3-13(4-6-14)16(21)22-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHIGLBMTNSTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]oxy}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)
![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)



![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)